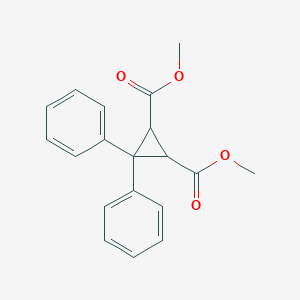

Dimethyl 3,3-diphenylcyclopropane-1,2-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 3,3-diphenylcyclopropane-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-22-17(20)15-16(18(21)23-2)19(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTMDYJPIDDFHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 3,3-diphenylcyclopropane-1,2-dicarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base such as sodium hydroxide. The reaction proceeds through the formation of a cyclopropane ring, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,3-diphenylcyclopropane-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace one or both ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

DMDPC serves as a versatile building block in organic synthesis. Its cyclopropane structure provides a reactive site for further functionalization, enabling the creation of complex molecules.

- Intermediate for Pyrethroids : DMDPC is utilized as an intermediate in the synthesis of pyrethroids, which are widely used insecticides. The compound's ability to undergo various chemical transformations makes it valuable in developing effective pest control agents .

- Synthesis of Bicyclic Compounds : DMDPC can be employed in the synthesis of bicyclic compounds through cycloaddition reactions. These reactions often yield products with enhanced biological activity, making them suitable for pharmaceutical applications .

Medicinal Chemistry

The unique properties of DMDPC also lend themselves to applications in medicinal chemistry.

- Potential Anticancer Agents : Research indicates that derivatives of DMDPC exhibit cytotoxic activity against cancer cell lines. These compounds may act by disrupting cellular processes, highlighting their potential as anticancer agents .

- Development of Novel Therapeutics : The structural versatility of DMDPC allows for the design of novel therapeutics targeting specific biological pathways. For instance, modifications to the cyclopropane ring can lead to compounds with improved selectivity and efficacy against various diseases .

Case Study 1: Synthesis of Pyrethroid Derivatives

A study demonstrated the use of DMDPC in synthesizing pyrethroid derivatives with enhanced insecticidal properties. The reaction involved the coupling of DMDPC with various alcohols and amines to yield esters and amides that exhibited increased potency against target pests. The results indicated that modifications to the DMDPC structure could significantly influence the biological activity of the resulting compounds .

Case Study 2: Anticancer Activity Evaluation

In another investigation, derivatives of DMDPC were screened for anticancer activity against several cancer cell lines, including breast and lung cancer cells. The study found that certain modifications to the DMDPC structure led to compounds that inhibited cell proliferation effectively. This case highlights the potential of DMDPC derivatives in developing new cancer therapies .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Synthesis | Intermediate for pyrethroids | Essential for developing effective insecticides |

| Synthesis of bicyclic compounds | Enhances biological activity | |

| Medicinal Chemistry | Potential anticancer agents | Disrupts cellular processes |

| Development of novel therapeutics | Targets specific biological pathways |

Mechanism of Action

The mechanism by which dimethyl 3,3-diphenylcyclopropane-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring and ester groups can participate in various chemical interactions, influencing the compound’s biological activity. Specific pathways and targets depend on the context of its application .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include cyclopropane dicarboxylates with varying substituents and ring systems. Below is a comparative analysis:

Table 1: Structural Comparison

Key Observations:

- Steric Effects : The 3,3-diphenyl substituents in the target compound increase steric hindrance compared to analogs like dimethyl cyclopropane-1,2-dicarboxylate, influencing reaction kinetics in cycloadditions .

- Electronic Properties : Electron-withdrawing ester groups enhance reactivity toward nucleophiles, while phenyl groups provide π-conjugation, stabilizing transition states in photochemical reactions .

- Ring Strain : Cyclopropane derivatives exhibit higher ring strain than cyclobutane or benzene analogs, leading to distinct reactivity profiles (e.g., faster ring-opening in radical reactions) .

Reactivity and Stability

Table 2: Reactivity Comparison

Key Observations:

- Hydrolysis : The methylidene substituent in dimethyl 3-methylidenecyclopropane-1,2-dicarboxylate accelerates hydrolysis compared to the diphenyl analog, likely due to increased electrophilicity .

- Cycloadditions : Both diphenyl and methylidene derivatives exhibit high efficiency in 1,3-dipolar cycloadditions, but the diphenyl variant shows better regioselectivity due to steric guidance .

- Photostability : The diphenyl compound’s extended conjugation improves photostability compared to unsubstituted cyclopropane esters, as seen in its resistance to UV-induced degradation .

Key Observations:

- Melting Points : Higher melting points in diphenyl and cyclooctatetraene derivatives correlate with increased molecular rigidity .

- Applications : The diphenyl compound’s stability under photochemical conditions makes it suitable for catalysis, while methylidene analogs are preferred for spirocompound construction .

Biological Activity

Dimethyl 3,3-diphenylcyclopropane-1,2-dicarboxylate (DMDPC) is a cyclopropane derivative that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of DMDPC, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

DMDPC is characterized by a cyclopropane ring with two ester functional groups. Its molecular formula is , and it exhibits interesting physicochemical properties that contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing cyclopropane structures often exhibit antimicrobial properties. A study highlighted that various dimethylcyclopropane derivatives showed significant activity against a range of bacterial strains. While specific data on DMDPC's antimicrobial efficacy is limited, its structural similarity to other active compounds suggests potential effectiveness in this area .

Cytotoxicity

The cytotoxic effects of DMDPC have been investigated in various cell lines. In vitro studies revealed that certain derivatives of cyclopropanes can induce apoptosis in cancer cells. Although direct studies on DMDPC are sparse, the presence of the gem-dimethylcyclopropyl unit has been associated with enhanced cytotoxicity in related compounds .

Anti-inflammatory Effects

Cyclopropane derivatives have been studied for their anti-inflammatory properties. DMDPC may possess similar effects due to its structural characteristics, which could inhibit pro-inflammatory cytokines. However, specific studies focusing on DMDPC's anti-inflammatory activity are still needed to substantiate these claims.

The biological activity of DMDPC can be attributed to several mechanisms:

- Interaction with Biological Targets : The cyclopropane moiety may interact with various enzymes or receptors, influencing metabolic pathways.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that cyclopropane derivatives can modulate ROS levels, contributing to their cytotoxic effects.

- Cell Membrane Disruption : The lipophilicity of DMDPC may allow it to integrate into cell membranes, disrupting cellular integrity and leading to cell death.

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activities of several dimethylcyclopropane derivatives against Gram-positive and Gram-negative bacteria. While DMDPC was not specifically included, related compounds demonstrated significant inhibition zones, suggesting a promising avenue for further exploration .

- Cytotoxicity Assessment : In a study assessing the cytotoxicity of various cyclopropane derivatives on human cancer cell lines, compounds similar to DMDPC exhibited IC50 values in the low micromolar range. This indicates a potential for DMDPC to be developed as an anticancer agent .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing dimethyl 3,3-diphenylcyclopropane-1,2-dicarboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis can leverage cyclopropanation strategies, such as [4+2] cycloadditions or metal-catalyzed cross-couplings. For example, analogous compounds (e.g., dimethyl cyclooctatetraene-1,2-dicarboxylate) are synthesized via photocyclization of naphthalene derivatives under UV light, yielding 70% efficiency after silica gel chromatography . Reaction temperature, solvent polarity, and catalyst choice (e.g., Pd or Rh complexes) critically affect diastereoselectivity and byproduct formation. Enzymatic hydrolysis, as demonstrated for dimethyl cyclohexane-1,2-dicarboxylate, may also refine enantiomeric purity .

Q. Which spectroscopic techniques are most effective for characterizing the cyclopropane ring and ester functionalities in this compound?

- Methodological Answer :

- NMR : NMR can resolve cyclopropane protons (δ ~1.5–2.5 ppm with coupling constants ), while NMR identifies ester carbonyls (δ ~165–170 ppm). NMR is applicable for fluorinated derivatives .

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M] at m/z 372) and fragmentation patterns .

- IR : Strong absorption at ~1730 cm confirms ester C=O stretching .

Q. How does the cyclopropane ring strain influence reactivity in common organic transformations (e.g., hydrolysis, ring-opening)?

- Methodological Answer : The cyclopropane’s angle strain (60° vs. ideal 109.5°) increases susceptibility to ring-opening under acidic/basic conditions. For example, alkaline hydrolysis of dimethyl cyclooctatetraene-1,2-dicarboxylate yields dicarboxylic acids, which further react with bromine to form dilactones (22–26% yield) . Steric hindrance from diphenyl groups may slow nucleophilic attacks, requiring elevated temperatures (e.g., 80°C in DMSO) .

Advanced Research Questions

Q. What strategies enhance diastereoselectivity in cyclopropane-functionalized dicarboxylates during multicomponent reactions?

- Methodological Answer :

- Steric Control : Bulky substituents (e.g., diphenyl groups) enforce endo or exo transition states. For example, azomethine ylide cycloadditions with dimethyl maleate yield endo-diastereomers (e.g., 70% yield for endo-17) via π-stacking interactions .

- Catalysis : Chiral ligands (e.g., BINAP) in Rh-catalyzed cyclopropanations improve enantiomeric excess (ee >90%) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize dipolar intermediates in 1,3-dipolar cycloadditions .

Q. How do computational models explain tautomerization or conformational dynamics in cyclopropane-dicarboxylate systems?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) reveal energy barriers for tautomerization. For dimethyl cyclooctatetraene-1,2-dicarboxylate, the skew angle (~70°) between carboxyl groups disfavors anhydride formation, aligning with NMR coupling constants () . MD simulations predict cyclopropane ring puckering under thermal stress, influencing reactivity .

Q. What contradictions exist in the literature regarding the photostability and photocyclization pathways of aryl-substituted cyclopropanes?

- Methodological Answer : Conflicting reports arise from:

- Wavelength Dependence : UV-A (365 nm) vs. UV-C (254 nm) irradiation leads to divergent pathways (e.g., [2+2] vs. [4+2] cycloadditions) .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) stabilize excited states, reducing photodegradation, while electron-donating groups (e.g., methoxy) accelerate ring-opening .

- Resolution requires controlled quantum yield measurements and time-resolved spectroscopy .

Q. How do structural analogs (e.g., dimethyl 4-hydroxyphthalate or iodinated derivatives) compare in biological or catalytic applications?

- Methodological Answer :

- Bioactivity : Dimethyl 3-iodophthalate shows enhanced enzyme inhibition (e.g., cyclooxygenase) due to iodine’s electronegativity, while 4-hydroxy derivatives exhibit antioxidant properties .

- Catalysis : Cyclopropane dicarboxylates with electron-deficient arenes (e.g., nitro groups) improve catalytic efficiency in asymmetric hydrogenations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.